7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate
CAS No.:
Cat. No.: VC17266870
Molecular Formula: C17H29NO6S
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H29NO6S |
|---|---|
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | 7-(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfonylheptyl acetate |
| Standard InChI | InChI=1S/C17H29NO6S/c1-3-4-10-18-16(20)13-15(17(18)21)25(22,23)12-9-7-5-6-8-11-24-14(2)19/h15H,3-13H2,1-2H3 |
| Standard InChI Key | HMFHBAIZCVEQJQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN1C(=O)CC(C1=O)S(=O)(=O)CCCCCCCOC(=O)C |
Introduction
Synthesis
The synthesis of 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate would likely involve multi-step organic reactions similar to those used for the thio analog. These steps could include:
-
Step 1: Preparation of the 2,5-dioxopyrrolidine core.
-
Step 2: Introduction of the sulfonyl group.
-
Step 3: Attachment of the heptyl chain and acetate group.
Potential Applications
-
Pharmaceuticals: Compounds with the 2,5-dioxopyrrolidine structure have shown various biological activities, suggesting potential therapeutic applications.
-
Chemical Synthesis: The versatility of this compound in synthetic organic chemistry makes it useful for creating more complex molecules.
Biological Activities
While specific data on 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate is not available, compounds with similar structures have exhibited biological activities such as enzyme inhibition and potential therapeutic effects in diseases like cancer and inflammation.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate | Not specified | Approximately 343.48 g/mol | Pharmaceuticals, Chemical Synthesis |
| 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate | C15H17NO4 | 275.304 g/mol | Medicinal Chemistry, Enzyme Inhibition |
| tert-Butyl (2,5-dioxopyrrolidin-1-yl) adipate | C14H21NO6 | Not specified | Research Applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume